![molecular formula C11H11NO B1312581 (2-Methylquinolin-4-yl)methanol CAS No. 4939-28-0](/img/structure/B1312581.png)
(2-Methylquinolin-4-yl)methanol
Overview
Description
“(2-Methylquinolin-4-yl)methanol” is a chemical compound with the CAS number 4939-28-0 . It is used for research and development purposes . The molecular formula of this compound is C11H11NO .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives has been reported in various scientific papers . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “(2-Methylquinolin-4-yl)methanol” consists of a quinoline ring with a methyl group at the 2-position and a methanol group at the 4-position . The molecular weight of this compound is 173.21 g/mol .Chemical Reactions Analysis
Quinoline and its derivatives, including 2-methylquinoline, have been the subject of numerous studies due to their versatile applications in synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting the synthesis of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
“(2-Methylquinolin-4-yl)methanol” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
- Anticancer Potential : Researchers have explored quinoline derivatives, including (2-Methylquinolin-4-yl)methanol, for their anticancer activity. Some derivatives exhibit potent effects against cancer cells .
- Friedländer Reaction : (2-Methylquinolin-4-yl)methanol can serve as a precursor in the Friedländer reaction, leading to the synthesis of quinolines. This reaction is catalyzed by metal-organic frameworks (MOFs) like MIL53(Al) and MIL-101(Cr) .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Quinoline and its derivatives, including 2-methylquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of “(2-Methylquinolin-4-yl)methanol” could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
(2-methylquinolin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDWQNXETQDJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436148 | |
Record name | (2-methylquinolin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylquinolin-4-yl)methanol | |
CAS RN |
4939-28-0 | |
Record name | (2-methylquinolin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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